2-Methoxy-2-methyl-1,3,2-dioxasilolane
Description
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Structure
3D Structure
Properties
CAS No. |
65055-43-8 |
|---|---|
Molecular Formula |
C4H10O3Si |
Molecular Weight |
134.21 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O3Si/c1-5-8(2)6-3-4-7-8/h3-4H2,1-2H3 |
InChI Key |
GIQOXPPHRPPUIO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(OCCO1)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 2 Methyl 1,3,2 Dioxasilolane
Reactivity at the Endocyclic Silicon Center within the Dioxasilolane Ring
The silicon atom within the 1,3,2-dioxasilolane ring is the primary site of reactivity. Its electrophilic nature, stemming from the electronegativity difference with the adjacent oxygen atoms, and the potential for hypervalent intermediate formation are expected to govern its chemical behavior.
Nucleophilic Attack and Ring-Opening Reactions
It is anticipated that the silicon center would be susceptible to nucleophilic attack. This could lead to either substitution at the silicon or cleavage of the dioxasilolane ring. The outcome would likely depend on the nature of the nucleophile, the reaction conditions, and the stability of the resulting products. Stronger nucleophiles would favor ring-opening pathways.
Electrophilic Reactions and Substitutions at Silicon
Reactions with electrophiles at the silicon center are less likely due to its inherent electron deficiency. However, Lewis acid catalysis could potentially activate the system towards certain electrophilic substitutions, although such reactions are not commonly reported for similar structures.
Reactions Involving the Methoxy (B1213986) and Methyl Substituents
Cleavage and Exchange Reactions of the Methoxy Group
The silicon-oxygen bond of the methoxy group is expected to be labile. It is plausible that this group could be cleaved or exchanged under acidic or basic conditions, or through reaction with other alcohols or organometallic reagents. This type of reaction is a common transformation in organosilicon chemistry.
Stability and Reactivity of Alkyl Substituents
The methyl group attached directly to the silicon is generally stable and less prone to cleavage compared to the methoxy group. Reactions involving the C-H bonds of the methyl group would likely require harsh conditions, such as radical initiation.
Stereochemical Aspects of 2-Methoxy-2-methyl-1,3,2-dioxasilolane Reactions
Given that the silicon atom is a stereocenter, reactions occurring at this position could proceed with either retention or inversion of configuration. The stereochemical outcome would be highly dependent on the reaction mechanism. For instance, a classic SN2-type substitution at silicon is expected to proceed with inversion of stereochemistry. However, without experimental data, any discussion of stereoselectivity remains purely speculative.
Diastereoselectivity and Enantioselectivity in Transformations
A review of scientific databases and chemical literature did not yield specific studies detailing the diastereoselectivity or enantioselectivity of transformations involving this compound. While the broader class of silyl (B83357) acetals and related silicon-containing compounds are utilized in stereoselective synthesis, specific data, including diastereomeric ratios or enantiomeric excesses for reactions involving this particular compound, are not documented in the searched sources.
Conformational Dynamics and Their Influence on Reaction Pathways
The five-membered 1,3,2-dioxasilolane ring, like other similar five-membered ring systems such as 1,3-dioxolanes, is not planar. Its conformational dynamics are generally understood to involve two main low-energy forms: the envelope (or C_s symmetry) and the twist (or C_2 symmetry). rsc.orgresearchgate.net In the envelope conformation, one atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. researchgate.net
The energy barrier for interconversion between these forms is typically low. rsc.org For substituted rings, the preferred conformation (the one of lowest energy) aims to minimize steric and electronic repulsions. The specific substituents on the silicon atom (methoxy and methyl groups) and on the ethylene (B1197577) glycol-derived portion of the ring would dictate the favored conformation. These conformational preferences are critical as they can influence the trajectory of approaching reagents, thereby affecting the stereochemical outcome of a reaction. For instance, the axial or equatorial orientation of the methoxy group relative to the ring could significantly impact its reactivity as a leaving group or its steric influence on an approaching nucleophile or electrophile.
However, specific experimental or computational studies that detail the precise conformational dynamics of this compound and directly link these dynamics to specific reaction pathways are not available in the reviewed scientific literature.
Mechanistic Investigations of Key Reactions
Kinetic Studies of Dioxasilolane Conversions
Comprehensive searches of chemical reaction databases and scientific literature did not uncover specific kinetic studies on the conversions of this compound. Data such as reaction rate constants, activation energies, or Arrhenius parameters for reactions like hydrolysis, transesterification, or substitution involving this compound are not reported in the available literature.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In reactions involving related silicon compounds, intermediates such as pentacoordinate silicon species (siliconates) or silylium (B1239981) ions are often proposed. However, for reactions specifically involving this compound, no studies detailing the isolation, trapping, or spectroscopic characterization (e.g., by NMR, IR, or mass spectrometry) of any reaction intermediates were found in the performed searches. Therefore, the specific nature of intermediates in its potential transformations remains speculative.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Dioxolane |
| Silicon |
| Methoxy |
| Methyl |
Based on a comprehensive search for scientific literature, it is not possible to provide the detailed spectroscopic data required to generate the article on "this compound" as outlined.
The searches did not yield any specific experimental or theoretical studies detailing the ¹H NMR, ¹³C NMR, ²⁹Si NMR, Infrared (IR), or Raman spectra for this particular compound. While data exists for structurally related molecules, such as carbon analogues (2-methoxy-2-methyl-1,3-dioxolane) or other organosilane compounds, using this information would be scientifically inaccurate. Spectroscopic data is highly specific to the exact molecular structure, and substituting data from different compounds would lead to a factually incorrect and misleading article.
Therefore, as the foundational research findings for this compound are not available in the public domain through the conducted searches, the requested article cannot be generated.
Advanced Spectroscopic Characterization of 2 Methoxy 2 Methyl 1,3,2 Dioxasilolane
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for 2-Methoxy-2-methyl-1,3,2-dioxasilolane has been found in the public domain. To determine the molecular formula and analyze fragmentation, a mass spectrum of the compound would need to be acquired.
X-ray Crystallography for Solid-State Structural Determination
There is no available X-ray crystallography data for this compound. Consequently, information regarding its crystal structure, bond lengths, bond angles, intermolecular interactions, and crystal packing is not available.
Computational and Theoretical Investigations of 2 Methoxy 2 Methyl 1,3,2 Dioxasilolane
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-Methoxy-2-methyl-1,3,2-dioxasilolane would involve optimizing the molecular geometry to find the lowest energy structure. This would provide precise data on bond lengths (e.g., Si-O, Si-C, C-O, C-C), bond angles (e.g., O-Si-O, O-Si-C), and dihedral angles, which define the molecule's three-dimensional shape.
Following geometry optimization, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Data not available | Hartrees |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
Note: This table is presented as a template for the type of data that would be generated from DFT studies. No experimental or theoretical values for this compound were found in the searched literature.
Ab Initio Methods for High-Level Electronic Structure Determination
For higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while more computationally intensive than DFT, provide a more rigorous treatment of electron correlation. Such high-level calculations would serve to benchmark the results from DFT and provide more reliable data on the molecule's electronic structure and stability. To date, no such studies have been published for this compound.
Conformational Analysis and Potential Energy Landscapes
The five-membered dioxasilolane ring is not planar and can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.
Exploration of Ring Conformations and Energetics
The 1,3,2-dioxasilolane ring is expected to exhibit puckered conformations, most commonly the "envelope" (Cs symmetry) or "twist" (C2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane defined by the other three. A computational study would identify all stable conformers and calculate their relative energies to determine the most stable form.
Interconversion Pathways and Associated Energy Barriers
Once the stable conformers are identified, the transition states connecting them can be located on the potential energy surface. The energy difference between a stable conformer and a transition state represents the activation energy or barrier for the conformational interconversion. This information is crucial for understanding the flexibility of the ring system. No specific studies detailing these pathways or energy barriers for this compound are currently available.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for interpreting experimental spectra. By calculating theoretical spectra, assignments of experimental peaks can be confirmed, and the underlying molecular motions or electronic transitions can be understood.
A comprehensive computational study would predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies (IR and Raman) are typically calculated from the second derivatives of the energy with respect to atomic displacements. Calculated NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be correlated with experimental data to confirm the molecular structure.
Table 2: Expected Spectroscopic Data for Computational Analysis
| Spectroscopic Technique | Predicted Parameters | Purpose |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Identify functional groups and vibrational modes. |
| Raman Spectroscopy | Vibrational Frequencies, Activities | Complementary to IR, aids in structural analysis. |
| ¹H NMR Spectroscopy | Chemical Shifts, Coupling Constants | Determine the chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Chemical Shifts | Determine the chemical environment of carbon atoms. |
Note: This table outlines the expected parameters from a predictive spectroscopic study. No calculated spectroscopic data for this compound was found.
Theoretical Vibrational Frequencies and Intensities
No specific studies containing calculated vibrational frequencies and intensities for this compound were found.
Computational NMR Chemical Shift Predictions
No dedicated computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound are available in the searched literature.
Reaction Mechanism Elucidation Through Computational Modeling
Transition State Characterization and Reaction Pathways
Information regarding the computational characterization of transition states or the modeling of specific reaction pathways involving this compound is not available.
Energetics and Thermodynamics of Dioxasilolane Transformations
No data on the computationally determined energetics or thermodynamics for transformations of this compound could be located.
Due to the absence of specific research on this compound, the requested article with detailed data tables and findings cannot be generated.
Information Unvailable for this compound
The performed searches consistently yielded results for structurally similar but chemically distinct compounds, most notably:
2-Methoxy-2-methyl-1,3-dioxolane , which is a carbon-based analog lacking the central silicon atom.
Various 2-alkoxy-1,3,2-dioxaphospholanes , which contain phosphorus instead of silicon.
General classes of silicon-based polymers , spirocyclic orthosilicates , and sol-gel precursors (like tetraethoxysilane), none of which specifically mention or utilize this compound as an intermediate or monomer.
Consequently, it is not possible to generate a scientifically accurate article on the "Applications and Potential Research Directions for this compound" that adheres to the provided outline. The specific data required to elaborate on its role as a synthetic intermediate, its contributions to polymer science, or its use in catalytic systems is not available in the accessed resources. This suggests that this compound is likely a compound that is not widely synthesized, studied, or commercially utilized, and therefore, its applications and research directions remain undocumented in the scientific domain.
Applications and Potential Research Directions for 2 Methoxy 2 Methyl 1,3,2 Dioxasilolane
Development of Novel Catalytic Systems Utilizing Dioxasilolanes
Ligand Design for Metal-Catalyzed Reactions
The design of novel ligands is a cornerstone of modern catalysis, with silicon-containing molecules occasionally playing a role due to their unique electronic and steric properties. Silylenes, for instance, have been investigated as ligands for transition metals, valued for their strong σ-donor characteristics which can stabilize low-valent metal centers. These properties are crucial in catalytic cycles for reactions like hydroboration, hydrosilylation, and hydrogenation. However, there is no specific, documented research detailing the synthesis or application of 2-Methoxy-2-methyl-1,3,2-dioxasilolane as a ligand in any metal-catalyzed process. The potential for the oxygen and silicon atoms within the dioxasilolane ring to coordinate with metal centers is a theoretical possibility, but one that has not been experimentally validated or explored in published studies.
Role in Lewis Acid/Base Catalysis
Silicon compounds, particularly silyl (B83357) ethers and silanes, can act as Lewis acids, activating substrates in a variety of organic transformations. The electrophilicity of the silicon atom, influenced by its substituents, is key to this catalytic activity. For example, the coordination of a silyl group to a carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. While the fundamental principles of Lewis acid catalysis involving silicon are well-established, there is a complete lack of research specifically investigating the role of this compound in this capacity. Its potential to function as a Lewis acid or as a precursor to a more active catalytic species has not been the subject of any dedicated study.
Future Research Perspectives and Emerging Applications in Silicon Chemistry
The future of silicon chemistry is geared towards the development of more sustainable, efficient, and selective chemical transformations. Innovations in silicon-on-insulator technology and the use of silicon in high-performance materials highlight the versatility of this element. Cationic silicon(II) compounds are emerging as a new class of catalysts for important industrial reactions like hydrosilylation.
While these broader trends are promising, the specific role of this compound within this future landscape remains undefined. Its unique structure, combining a methoxy (B1213986) group, a methyl group, and a dioxasilolane ring, could theoretically offer interesting reactivity or serve as a useful building block in materials science or organic synthesis. However, without foundational research into its synthesis, characterization, and basic reactivity, any discussion of its future applications is purely speculative. The scientific community has yet to publish any findings that would suggest emerging applications for this particular compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-2-methyl-1,3,2-dioxasilolane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of silanols with carbonyl compounds under acidic or Lewis acid catalysis. For example, analogous dioxasilolane derivatives are synthesized using sulfuric acid or boron trifluoride etherate as catalysts at 60–80°C . Reaction parameters like temperature and stoichiometric ratios of precursors (e.g., silanol:carbonyl) should be optimized using factorial design to maximize yield . NMR and IR spectroscopy are critical for verifying ring closure and functional group integrity .
Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC or GC-MS to quantify residual compound and identify hydrolysis byproducts (e.g., silanols or methanol). Kinetic analysis (e.g., pseudo-first-order rate constants) can reveal pH-dependent stability trends, with acidic conditions likely accelerating ring-opening due to protonation of the siloxane oxygen .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : Si NMR is essential for confirming the silicon environment (e.g., δ ~10–20 ppm for dioxasilolanes). H and C NMR resolve methoxy and methyl substituents .
- IR : Stretching vibrations at 1050–1100 cm (Si-O-Si) and 2800–3000 cm (C-H) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in ring-opening polymerization?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of Si-O bonds and transition states for nucleophilic attack. Software like Gaussian or COMSOL Multiphysics can model reaction pathways under varying solvents and initiators (e.g., water, alcohols). Compare computed activation energies () with experimental kinetics to validate mechanisms .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in silicone synthesis?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual catalysts) or moisture content. Implement rigorous purification (e.g., column chromatography, recrystallization) and characterize intermediates via X-ray crystallography. Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity) and identify dominant factors in catalytic efficiency .
Q. How do steric effects from the methyl and methoxy groups influence the compound’s coordination chemistry with transition metals?
- Methodological Answer : Synthesize metal complexes (e.g., with Pt, Pd) and analyze using X-ray diffraction to determine bond angles/distances. Compare with less hindered analogs (e.g., unsubstituted dioxasilolanes) to assess steric impacts. Spectroscopic techniques like UV-Vis and EPR can probe electronic interactions between the ligand and metal center .
Q. What role does this compound play in crosslinking reactions, and how can its efficiency be quantified?
- Methodological Answer : Incorporate the compound into polymer matrices (e.g., silicones) and measure crosslink density via swelling experiments (Flory-Rehner theory) or dynamic mechanical analysis (DMA). Compare with control systems lacking the crosslinker to quantify contributions to tensile strength and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
